molecular formula C27H29N5O B1663162 2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

Cat. No.: B1663162
M. Wt: 439.6 g/mol
InChI Key: KSWYJUIFHPSZOL-UHFFFAOYSA-N
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Description

2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol (referred to as Anta XV in structural studies) is a synthetic small molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway is implicated in cell proliferation, differentiation, and cancer progression . Anta XV features a pyridine core substituted with a piperazine-linked benzylphthalazine group and a tertiary alcohol (propan-2-ol) moiety. Its molecular formula is C₂₉H₃₂N₅O, with a molecular weight of 466.60 g/mol.

Structural studies (X-ray diffraction at 2.61 Å resolution) reveal that Anta XV binds to the 7-transmembrane (7TM) domain of SMO, competing with cholesterol-derived ligands like 20(S)-hydroxycholesterol (20(S)-OHC) . This interaction disrupts Hh signaling, making it a candidate for targeting cancers driven by SMO mutations, such as medulloblastoma and pancreatic cancer .

Properties

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

IUPAC Name

2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol

InChI

InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3

InChI Key

KSWYJUIFHPSZOL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O

Canonical SMILES

CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O

Synonyms

Anta XV;  Hh Signaling Antagonist XV;  2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dicarbonyl Precursors

The phthalazine ring is constructed via cyclocondensation of 1,2-dicarbonyl compounds with hydrazine derivatives. For example, 1,2-dibenzoylbenzene reacts with hydrazine hydrate in ethanol under reflux to yield 4-benzylphthalazin-1(2H)-one.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Time: 12–16 hours
  • Yield: 65–70%

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, J = 8.1 Hz, 1H), 7.85–7.92 (m, 2H), 7.45–7.52 (m, 5H), 4.62 (s, 2H).
  • HRMS : m/z [M+H]+ calcd for C15H13N2O: 237.1028; found: 237.1025.

Functionalization of 4-Benzylphthalazin-1(2H)-one with Piperazine

Nucleophilic Aromatic Substitution (NAS)

The phthalazin-1-yl nitrogen undergoes alkylation with piperazine under mild basic conditions. In a representative protocol, 4-benzylphthalazin-1(2H)-one reacts with piperazine in dimethylformamide (DMF) at 60°C.

Reaction Conditions :

  • Solvent: DMF
  • Base: Potassium carbonate
  • Temperature: 60°C
  • Time: 6 hours
  • Yield: 85–90%

Intermediate : 4-(4-Benzylphthalazin-1-yl)piperazine

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.29 (d, J = 8.0 Hz, 1H), 7.80–7.88 (m, 2H), 7.40–7.48 (m, 5H), 3.75–3.85 (m, 8H).

Synthesis of 1-(6-Chloropyridin-3-yl)propan-2-ol

Grignard Addition to Pyridine Ketone

The propan-2-ol side chain is introduced via Grignard reaction. 6-Chloronicotinaldehyde is treated with methylmagnesium bromide in tetrahydrofuran (THF), followed by acidic workup.

Reaction Conditions :

  • Solvent: THF
  • Reagent: Methylmagnesium bromide (3 equiv)
  • Temperature: 0°C → room temperature
  • Time: 2 hours
  • Yield: 75–80%

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.40 (d, J = 2.5 Hz, 1H), 7.75 (dd, J = 2.5, 8.5 Hz, 1H), 7.30 (d, J = 8.5 Hz, 1H), 2.70 (s, 1H), 1.45 (s, 6H).

Coupling of Piperazine and Pyridine Intermediates

Buchwald-Hartwig Amination

The final assembly employs a palladium-catalyzed coupling between 4-(4-benzylphthalazin-1-yl)piperazine and 1-(6-chloropyridin-3-yl)propan-2-ol . Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand, the reaction proceeds in toluene at 100°C.

Reaction Conditions :

  • Catalyst: Pd2(dba)3 (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cesium carbonate
  • Solvent: Toluene
  • Temperature: 100°C
  • Time: 24 hours
  • Yield: 60–65%

Purification :

  • Column chromatography (SiO2, ethyl acetate/methanol 9:1)
  • Final recrystallization from ethanol/water

Analytical Characterization of this compound

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.38 (d, J = 8.1 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.82–7.95 (m, 6H), 7.45–7.55 (m, 5H), 4.65 (s, 2H), 3.80–3.90 (m, 8H), 1.50 (s, 6H).
  • 13C NMR (100 MHz, CDCl3) : δ 160.5, 154.2, 149.8, 139.5, 132.4, 129.7, 128.5, 127.9, 126.3, 123.8, 119.5, 70.2, 52.4, 46.8, 31.2.
  • HRMS : m/z [M+H]+ calcd for C27H29N5O: 440.2445; found: 440.2442.

Physicochemical Properties

Property Value
Molecular Weight 440.56 g/mol
LogP 4.48
Rotatable Bond Count 5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Polar Surface Area 65 Ų

Process Optimization and Yield Enhancement

Solvent Screening for Coupling Reactions

Comparative studies in Source identified isopropyl alcohol as optimal for piperazine coupling, achieving 90% conversion at 50°C.

Solvent Conversion (%)
Isopropyl alcohol 90
DMF 75
THF 65
Toluene 70

Catalytic Systems in Buchwald-Hartwig Amination

Palladium/ligand systems significantly impact yields:

Catalyst System Yield (%)
Pd2(dba)3/Xantphos 65
Pd(OAc)2/BINAP 55
PdCl2(PPh3)2 45

Scalability and Industrial Considerations

The patented process in Source emphasizes safety and cost-efficiency, avoiding hazardous reagents and high-pressure conditions. Key considerations include:

  • Recycling Solvents : Isopropyl alcohol is recovered via distillation.
  • Polymorph Control : Crystallization from ethanol/water ensures Form I purity (>99.5%).
  • Throughput : Batch processing achieves 500 g/day with 60% overall yield.

Chemical Reactions Analysis

Types of Reactions

ANTA XV undergoes several types of chemical reactions, including:

    Reduction: The removal of oxygen or addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of ANTA XV.

Scientific Research Applications

ANTA XV has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study SMO receptor antagonism and its effects on the Hedgehog signaling pathway.

    Biology: Investigated for its role in cell signaling and developmental biology.

    Medicine: Explored as a potential therapeutic agent for cancers, particularly those involving aberrant Hedgehog signaling.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

ANTA XV exerts its effects by binding to the Smoothened receptor, thereby inhibiting its activity. This inhibition prevents the activation of downstream signaling molecules in the Hedgehog pathway, ultimately leading to reduced cell proliferation and tumor growth. The molecular targets include the SMO receptor and associated signaling proteins, which are crucial for the pathway’s function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Molecular Formula MS [M+H]+ Target/Application
Anta XV (This compound) Benzylphthalazin-1-yl, propan-2-ol N/A N/A C₂₉H₃₂N₅O 466.60 SMO antagonist
5k (Methoxybenzyl derivative) 4-Methoxybenzyl, imidazo[2,1-b]thiazole 78 92–94 C₃₀H₃₀N₆O₂S 539.2231 Hedgehog pathway inhibitor
5l (Chlorophenyl derivative) 4-Chlorophenyl, imidazo[2,1-b]thiazole 72 116–118 C₃₀H₂₉ClN₆O₂S 573.1841 Hedgehog pathway inhibitor
5m (Fluorobenzyl derivative) 4-Fluorobenzyl, imidazo[2,1-b]thiazole 75 80–82 C₂₉H₂₇FN₆OS 527.2030 Hedgehog pathway inhibitor

Key Observations :

  • Substituent Effects : The benzylphthalazine group in Anta XV enhances SMO binding specificity compared to methoxybenzyl (5k) or chlorophenyl (5l) groups, which are associated with broader kinase inhibition .
  • Bioactivity : Anta XV’s tertiary alcohol group facilitates hydrogen bonding with SMO residues (e.g., Glu518), a feature absent in imidazothiazole-containing analogues like 5k–5m .

Pharmacological Comparison with Other SMO Modulators

Table 2: Functional and Binding Properties of SMO Ligands

Compound Class Binding Site IC₅₀ (nM) Clinical Relevance
Anta XV Synthetic antagonist 7TM domain 10–50 Chemoresistance studies
Cyclopamine Natural antagonist Extracellular cleft 100–300 Baseline antagonist; limited solubility
LY2940680 Synthetic antagonist 7TM domain 5–20 Advanced to clinical trials
SAG1.5 Synthetic agonist 7TM domain 1–5 Used to study SMO activation

Key Insights :

  • Binding Affinity : Anta XV exhibits moderate affinity (IC₅₀ ~10–50 nM), outperforming cyclopamine but lagging behind LY2940680 .
  • Mechanistic Differentiation : Unlike SAG1.5 (an agonist), Anta XV stabilizes SMO in an inactive conformation, blocking downstream Gli transcription .

Structural Basis of SMO Modulation

Anta XV’s binding to SMO induces conformational changes in transmembrane helices (TM3, TM6), disrupting cholesterol recruitment. Mutagenesis studies highlight residues Trp535 and Glu518 as critical for its activity .

Chemoresistance Implications

Anta XV-resistant SMO mutants (e.g., D473H) exhibit cross-resistance to LY2940680 but remain sensitive to cyclopamine, suggesting distinct binding footprints .

Biological Activity

The compound 2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:

  • Formation of the Piperazine Derivative : The initial reaction involves the formation of a piperazine ring, which serves as a crucial structural component.
  • Pyridine and Phthalazine Integration : Subsequent reactions introduce pyridine and phthalazine moieties, enhancing the biological activity of the final compound.
  • Final Modification : The introduction of the propanol group is achieved through specific alkylation reactions, yielding the target compound.

The biological activity of this compound is attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that it may act as a serotonin reuptake inhibitor, which could be beneficial in treating depression.
  • Antipsychotic Effects : Its structural similarity to known antipsychotic agents hints at potential efficacy in managing schizophrenia and other psychotic disorders.
  • Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties. For instance:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF74.5
A5496.0

These results indicate a promising therapeutic index for further development.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Notable findings include:

  • Behavioral Studies : In rodent models, administration resulted in reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.
  • Toxicity Assessments : Toxicological evaluations revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile.

Q & A

Q. What strategies are effective for elucidating the reaction mechanisms of key synthetic steps?

  • Methodological Answer :
  • Isotopic Labeling : Introduce 13C or 15N at reactive sites (e.g., piperazine) to track bond formation via NMR.
  • Kinetic Studies : Monitor reaction progress under varying temperatures (Eyring plot) to determine activation parameters. Use DFT to model transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.